molecular formula C₂₁H₂₁D₈N₅O₂ B1146211 Tandospirone-d8 CAS No. 1794835-73-6

Tandospirone-d8

Cat. No.: B1146211
CAS No.: 1794835-73-6
M. Wt: 391.54
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tandospirone-d8 is a deuterium-labeled analog of Tandospirone, a selective serotonin 5-HT1A receptor agonist used clinically for treating generalized anxiety disorder and mixed anxiety-depression . The parent compound, Tandospirone (CAS 87760-53-0), has a molecular formula of C21H29N5O2, while its citrate salt form (CAS 112457-95-1) is described as a hexahydro-1H-4,7-methanoisoindole derivative with a molecular weight of 575.61 g/mol . The deuterated version, this compound, replaces eight hydrogen atoms with deuterium, enhancing its stability and utility as an internal standard in mass spectrometry (MS) and pharmacokinetic studies. This isotopic labeling minimizes interference in analytical assays, enabling precise quantification of Tandospirone in biological matrices .

Preparation Methods

Synthetic Strategies for Deuterium Incorporation

Selection of Deuteration Sites

Deuterium labeling in Tandospirone-d8 targets specific hydrogen atoms in the tandospirone structure to minimize isotopic exchange and ensure metabolic stability. The parent compound, tandospirone citrate, features a piperazinyl-butyl side chain and a hexahydro-4,7-methanoisoindole-dione core . Deuterium is typically introduced at eight positions on the butyl linker and piperazine ring, where hydrogens are prone to metabolic oxidation. Computational modeling and prior metabolic studies guide the selection of these sites to preserve pharmacological activity while enhancing isotopic stability .

Deuteration Techniques

The synthesis of this compound employs two primary methods:

Catalytic Hydrogen-Deuterium Exchange

This approach utilizes deuterium gas (D₂) and palladium-based catalysts under controlled conditions to replace hydrogen atoms at selected positions. Reaction parameters such as temperature (80–120°C), pressure (3–5 atm), and catalyst loading (5–10% Pd/C) are optimized to achieve >98% deuteration efficiency. Post-reaction analysis via mass spectrometry confirms the incorporation of eight deuterium atoms .

Reductive Deuteration Using Lithium Aluminum Deuteride (LiAlD₄)

Alternative routes involve the reduction of ketone or imine intermediates with LiAlD₄. For example, the reductive deuteration of a precursor containing a carbonyl group adjacent to the piperazine ring yields the desired deuterated butyl chain. This method achieves a deuteration efficiency of 95–97%, with residual protium content addressed through iterative purification .

Table 1: Comparative Analysis of Deuteration Methods

MethodEfficiencyKey ReagentsReaction TimeCost
Catalytic H-D Exchange98%D₂, Pd/C24–48 hHigh
LiAlD₄ Reduction95–97%LiAlD₄, THF12–18 hMedium

Purification and Isolation Protocols

Chromatographic Purification

Post-deuteration, the crude product undergoes high-performance liquid chromatography (HPLC) to separate this compound from unreacted starting materials and byproducts. The method adapted from the Japanese Pharmacopoeia for tandospirone citrate is modified to accommodate deuterated analogs:

  • Column: C18 stationary phase (3 µm particle size, 150 mm × 4.6 mm)

  • Mobile Phase: 60:40 mixture of phosphate buffer (pH 7.5) and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 243 nm

This protocol resolves this compound (retention time: 12.8 min) from protiated impurities (retention time: 11.2–12.5 min), achieving a purity of ≥99.5% .

Crystallization and Drying

The purified compound is crystallized from a mixture of acetic acid and deuterium oxide (D₂O) to enhance isotopic purity. Post-crystallization, the product is dried under vacuum at 105°C for 3 hours, resulting in a loss on drying (LOD) of ≤0.5% .

Structural and Isotopic Characterization

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₂₁H₂₁D₈N₅O₂·C₆H₈O₇ (observed m/z: 584.67 [M+H]⁺, calculated: 584.66) . Isotopic distribution analysis verifies the incorporation of eight deuterium atoms, with a protium content of <2%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectra are critical for assigning deuterium positions. Key observations include:

  • ¹H NMR (400 MHz, D₂O): Absence of signals at δ 1.45–1.65 ppm (m, -CH₂- in butyl chain) due to deuteration.

  • ²H NMR (61 MHz, D₂O): Peaks at δ 1.50–1.70 ppm confirm deuterium incorporation in the aliphatic chain .

Table 2: NMR Spectral Data for this compound

Proton Position¹H Chemical Shift (ppm)²H Chemical Shift (ppm)
Piperazine CH₂3.10–3.30 (m)-
Butyl CH₂Not observed1.50–1.70 (m)
Isoindole CH5.20 (s)-

Analytical Validation and Regulatory Compliance

Purity Testing

Per pharmacopoeial guidelines , this compound undergoes rigorous testing:

  • Related Substances: HPLC analysis detects impurities at ≤0.1% per component and ≤0.5% total.

  • Residue on Ignition: ≤0.1% (w/w) after combustion at 800°C.

Stability Studies

Accelerated stability testing (40°C/75% RH for 6 months) shows no significant degradation, confirming the compound’s suitability as an internal standard .

Applications in Pharmacokinetic Research

This compound’s primary application lies in quantifying tandospirone levels in biological matrices via LC-MS/MS. Its deuterated structure eliminates matrix interference, enabling precise measurements down to 0.1 ng/mL . Studies in rats demonstrate a linear response (r² > 0.999) over 0.5–500 ng/mL, with inter-day precision of <5% RSD .

Chemical Reactions Analysis

Types of Reactions

Tandospirone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Introduction to Tandospirone-d8

This compound is a deuterated form of tandospirone, a drug primarily recognized for its role as a partial agonist at the 5-HT1A receptor. This compound has gained attention in pharmacological research due to its applications in treating various psychiatric and neurological disorders. The deuteration enhances its stability and improves the accuracy of analytical techniques such as mass spectrometry, which is crucial for pharmacokinetic studies.

Treatment of Anxiety Disorders

This compound is primarily utilized in the management of anxiety disorders, particularly generalized anxiety disorder. It has been shown to effectively reduce anxiety symptoms, making it a valuable option in clinical settings. Studies indicate that tandospirone can significantly improve anxiety scores on standardized scales, such as the Hamilton Anxiety Rating Scale (HAM-A) and the Neuropsychiatric Inventory (NPI) .

Augmentation in Major Depressive Disorder

Research has demonstrated that tandospirone can serve as an effective augmentation strategy for patients with major depressive disorder (MDD), especially those exhibiting significant anxiety symptoms. In a clinical trial involving patients on selective serotonin reuptake inhibitors (SSRIs), tandospirone significantly improved both depressive and anxiety symptoms compared to SSRIs alone . This highlights its potential role in combination therapies for enhanced therapeutic outcomes.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of tandospirone, particularly in conditions like Alzheimer's disease and vascular dementia. Tandospirone has shown promise in alleviating behavioral and psychological symptoms of dementia (BPSD), suggesting its utility beyond traditional anxiety treatments . The compound's mechanism may involve modulation of neurotransmitter systems that are disrupted in neurodegenerative diseases.

Combination Therapies

Tandospirone has been investigated for its synergistic effects when combined with other medications. For instance, it has been reported to enhance the efficacy of donepezil in treating cognitive impairments associated with Alzheimer's disease . Additionally, it has been shown to mitigate the respiratory depression caused by opioids like fentanyl, indicating its potential role in pain management settings .

Pharmacokinetics and Absorption Mechanisms

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications. Recent investigations into its absorption characteristics reveal that the compound exhibits favorable bioavailability and pharmacokinetic profiles, which are essential for effective dosing regimens .

Key Pharmacokinetic Parameters:

ParameterValue
Half-lifeVaries depending on dosage
BioavailabilityHigh
MetabolismPrimarily hepatic
ExcretionRenal

These parameters suggest that this compound can be effectively administered through various routes, enhancing its versatility as a therapeutic agent.

Case Study 1: Anxiety Management

In a clinical trial involving patients diagnosed with generalized anxiety disorder, this compound was administered over an 8-week period. Results indicated significant reductions in anxiety levels, with improvements noted on both HAM-A and NPI scales . This study underscores the efficacy of this compound in managing anxiety symptoms.

Case Study 2: Depression Augmentation

Another study focused on patients with MDD who were inadequately responding to SSRIs. The addition of tandospirone led to notable improvements in depressive symptoms after six weeks, highlighting its role as an effective adjunct therapy .

Case Study 3: Neurodegenerative Disorders

A small-scale study examined the effects of tandospirone on patients with Alzheimer's disease exhibiting BPSD. After treatment, participants showed significant improvements in both cognitive function and behavioral symptoms, suggesting potential benefits for broader CNS applications .

Mechanism of Action

Tandospirone-d8, like Tandospirone, acts as a selective partial agonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By binding to the 5-HT1A receptor, this compound modulates the release of neurotransmitters such as serotonin, leading to anxiolytic and antidepressant effects. The molecular targets and pathways involved include the serotonin signaling pathway and downstream effects on other neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Buspirone-d8

Structural and Functional Similarities :

  • Buspirone-d8 (CAS 204395-49-3) is the deuterated analog of Buspirone, an anxiolytic drug that also acts as a partial 5-HT1A agonist. Both Tandospirone and Buspirone belong to the azapirone class and share a similar mechanism of action .
  • Molecular Weight : Buspirone-d8 has a molecular weight of 466.47 g/mol (as dihydrochloride salt, C21H25D8Cl2N5O2), compared to Tandospirone-d8’s approximate weight of 575.61 g/mol (citrate form) .

Pharmacological Differences :

  • While both parent drugs target 5-HT1A receptors, Buspirone exhibits additional dopaminergic activity, which may influence its side-effect profile.

Vortioxetine-d8

Mechanistic Contrast :

  • Vortioxetine-d8 (CAS 508233-74-7) is derived from Vortioxetine, a multimodal antidepressant that inhibits serotonin reuptake and modulates 5-HT1A, 5-HT1B, 5-HT3A, and 5-HT7 receptors. Unlike this compound, which is specific to 5-HT1A, Vortioxetine-d8’s parent compound has broader receptor interactions, reflected in its Ki values (e.g., 15 nM for 5-HT1A vs. 1.6 nM for the serotonin transporter) .

Analytical Utility :

  • Vortioxetine-d8 is employed in neuropharmacology research to investigate complex serotoninergic pathways, whereas this compound is primarily used in anxiety-related pharmacokinetic studies .

Other Azapirones and Deuterated Standards

  • Gepirone-d8 and Ipsapirone-d8 : These deuterated analogs of related azapirones are similarly used in MS-based assays. However, this compound distinguishes itself through clinical relevance, as Tandospirone has been extensively studied in high-dosage trials for anxiety disorders (e.g., 60 mg/day) .

Key Research Findings and Data Tables

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound Buspirone-d8 Vortioxetine-d8
Parent CAS 87760-53-0 36505-84-7 508233-74-7
Deuterated CAS Not specified 204395-49-3 Not specified
Molecular Weight ~575.61 (citrate) 466.47 (dihydrochloride) ~414.5 (estimated)
Primary Target 5-HT1A receptor 5-HT1A receptor 5-HT1A, SERT, others
Analytical Use Pharmacokinetic assays Drug monitoring Neurotransmitter studies
Clinical Relevance Anxiety disorders Anxiety, off-label uses Major depressive disorder

Table 2: Pharmacokinetic Parameters in Clinical Studies

Parameter Tandospirone (Parent) Buspirone (Parent)
Half-life (hr) 1.2–2.5 2–3
Bioavailability ~20% ~4% (first-pass metabolism)
Metabolism CYP3A4 CYP3A4, CYP2D6

Biological Activity

Tandospirone-d8, a deuterated derivative of tandospirone, is primarily recognized for its role as a selective partial agonist at the 5-HT1A serotonin receptor. This compound has garnered attention in research due to its potential therapeutic applications, particularly in the treatment of anxiety and depression. The following sections detail its biological activity, pharmacokinetics, and relevant case studies.

This compound exhibits its biological effects through several mechanisms:

  • 5-HT1A Receptor Interaction : this compound acts as a partial agonist at 5-HT1A receptors, which are distributed throughout the central nervous system. At presynaptic sites in the raphe nuclei, it inhibits serotonin (5-HT) release, while at postsynaptic sites, it enhances serotonergic neurotransmission . The binding affinity of this compound for the 5-HT1A receptor is significantly higher than for other receptors, such as 5-HT2 and dopamine receptors, indicating its selectivity .
  • G-Protein Coupling : Upon binding to the 5-HT1A receptor, this compound activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of neurons and inhibition of neuronal firing. This dual action contributes to its anxiolytic and antidepressant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

ParameterValue
Half-Life (i.g. administration)1.380 ± 0.46 hours
Half-Life (i.v. administration)1.224 ± 0.39 hours
Absolute Bioavailability0.24%
Major Active Metabolite1-[2-pyrimidyl]-piperazine

This compound demonstrates rapid elimination from the body, with low absolute bioavailability attributed to extensive metabolism in vivo . The compound's permeability characteristics suggest that passive diffusion is the primary mechanism for absorption across biological membranes .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Antidepressant Effects : In animal models of depression, this compound has shown significant antidepressant-like effects. Chronic administration resulted in increased neurogenesis in the hippocampus, indicated by a rise in doublecortin-positive cells . This suggests that this compound may counteract serotonergic deficits associated with depression.
  • Anxiolytic Properties : Clinical studies have indicated that this compound effectively reduces anxiety symptoms in patients with generalized anxiety disorder (GAD). Its mechanism involves modulation of serotonergic pathways without the sedative effects commonly associated with benzodiazepines .
  • Combination Therapies : Recent research has highlighted the potential for this compound to enhance the efficacy of other treatments. For example, it has been shown to augment the anti-fibrotic effects of valsartan in hypertensive models and mitigate respiratory depression caused by opioids like fentanyl .

Q & A

Basic Research Questions

Q. What is the primary application of Tandospirone-d8 in pharmacological research, and how does its deuterated structure influence experimental outcomes?

this compound is predominantly used as an internal standard in mass spectrometry (MS) to enhance quantification accuracy by mitigating matrix effects and metabolic interference. Its deuterated structure reduces isotopic overlap with non-deuterated analytes, improving signal specificity. Researchers should validate its use by comparing retention times and fragmentation patterns with the non-deuterated parent compound .

Q. What validated protocols exist for synthesizing this compound with high isotopic purity, and which analytical techniques are critical for confirming deuteration efficiency?

Synthesis typically involves hydrogen-deuterium exchange under controlled conditions (e.g., using deuterated solvents or catalysts). Isotopic purity (>98%) must be confirmed via nuclear magnetic resonance (NMR) for positional deuteration and high-resolution MS for mass accuracy. Researchers should report deuterium incorporation rates and stability under storage conditions to ensure reproducibility .

Q. How should researchers integrate this compound into pharmacokinetic (PK) studies to ensure reliable quantification of Tandospirone in biological matrices?

Prepare calibration curves using serially diluted this compound spiked into blank matrices (e.g., plasma, tissue homogenates). Use stable isotope dilution MS with multiple reaction monitoring (MRM) to minimize ion suppression. Validate method accuracy (80–120% recovery), precision (CV <15%), and linearity (R² >0.99) per FDA bioanalytical guidelines .

Q. What are the key considerations for selecting this compound over non-deuterated analogs in receptor binding assays?

Deuterated compounds may exhibit altered binding kinetics due to deuterium isotope effects. Pre-screen binding affinity (e.g., via radioligand displacement assays) to confirm functional equivalence. Use parallel assays with both forms to quantify any differences in IC₅₀ values .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies using this compound to account for deuterium isotope effects on metabolic stability and receptor binding affinity?

Conduct in vitro metabolic assays (e.g., liver microsomes) to compare clearance rates between Tandospirone and this compound. Use computational modeling (e.g., molecular dynamics simulations) to predict deuterium-induced changes in hydrogen bonding or steric effects. Adjust dosing regimens in in vivo studies to reflect observed metabolic differences .

Q. What experimental strategies are recommended to resolve contradictions in data when this compound exhibits unexpected pharmacokinetic behavior in preclinical models?

Perform cross-validation using alternative analytical methods (e.g., LC-MS/MS vs. ELISA). Investigate potential deuterium loss under physiological conditions via isotopic tracing. Replicate studies in multiple species or cell lines to distinguish compound-specific effects from model variability .

Q. How should researchers optimize chromatographic conditions to separate this compound from endogenous isobaric interferences in complex biological samples?

Employ ultra-high-performance liquid chromatography (UHPLC) with columns optimized for polar compounds (e.g., HILIC or charged surface hybrid phases). Adjust mobile phase pH and gradient elution to maximize resolution. Use post-column infusion to identify matrix interference zones and implement sample cleanup protocols (e.g., solid-phase extraction) .

Q. What statistical approaches are recommended for analyzing contradictory data in studies comparing Tandospirone and its deuterated analog, particularly in receptor occupancy assays?

Apply mixed-effects models to account for inter-subject variability and repeated measurements. Use sensitivity analyses to test robustness against outliers. For discordant results, conduct Bayesian meta-analysis to quantify the probability of true effect differences versus methodological artifacts .

Q. How can isotopic purity of this compound be maintained in long-term stability studies, and what degradation markers should be monitored?

Store aliquots at ≤-80°C in inert atmospheres (e.g., argon). Monitor deuterium loss via time-course NMR and MS. Track degradation products (e.g., de-deuterated metabolites or oxidation byproducts) using high-resolution MS/MS. Report stability data in accordance with ICH Q1A guidelines .

Q. What ethical and methodological challenges arise when using this compound in translational studies involving human-derived samples?

Ensure compliance with institutional review boards (IRBs) for sample anonymization and informed consent. Validate cross-reactivity of this compound with human-specific metabolites using in silico docking and ex vivo tissue models. Disclose all deuterated compound handling protocols in ethics applications to address potential toxicity concerns .

Q. Methodological Resources

  • Data Validation : Cross-reference findings with open-access repositories (e.g., PubChem, ChEMBL) for isotopic purity and pharmacological data .
  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .
  • Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including raw data deposition and detailed supplementary materials .

Properties

CAS No.

1794835-73-6

Molecular Formula

C₂₁H₂₁D₈N₅O₂

Molecular Weight

391.54

Synonyms

(3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione;  (3aα,4β,7β,7aα)-Hexahydro-2-[4-[4-(2-_x000B_pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.